molecular formula C22H25ClN2O3 B2421008 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide CAS No. 941906-05-4

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Cat. No. B2421008
CAS RN: 941906-05-4
M. Wt: 400.9
InChI Key: UJOUNUIRCPSPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Neuroleptic Activity

The compound has shown promise as a potential antipsychotic agent. Its neuroleptic activity has been studied, and it may offer an alternative or complementary approach to managing psychiatric disorders .

Catalyst for Greener Amine Synthesis

In organic synthesis, this compound serves as a catalyst for greener amine synthesis via transfer hydrogenation of imines. It facilitates reductive amination reactions, which are essential in pharmaceutical and fine chemical industries .

Antioxidant Properties

Recent research has explored the antioxidant activity of this compound. It exhibits scavenging effects against free radicals and oxidative stress. These properties make it relevant for potential therapeutic applications in oxidative stress-related diseases .

Hydroamination Catalyst

The compound has been utilized as a versatile catalyst for formal anti-Markovnikov hydroamination of terminal olefins. This reaction is valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Building Block for Drug Synthesis

Beyond its specific applications, 5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide serves as an organic building block. It has been reported as an intermediate in the synthesis of glyburide, a widely used antidiabetic medication .

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14(2)10-11-25-19-7-6-17(12-15(19)4-9-21(25)26)24-22(27)18-13-16(23)5-8-20(18)28-3/h5-8,12-14H,4,9-11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOUNUIRCPSPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

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